molecular formula C10H11ClO B8664385 1-(2-Chloro-3-methylphenyl)propan-2-one

1-(2-Chloro-3-methylphenyl)propan-2-one

Cat. No.: B8664385
M. Wt: 182.64 g/mol
InChI Key: PUJOLCXHYBLKQQ-UHFFFAOYSA-N
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Description

1-(2-Chloro-3-methylphenyl)propan-2-one is a chlorinated aromatic ketone characterized by a propan-2-one backbone substituted with a 2-chloro-3-methylphenyl group. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. Its reactivity is influenced by the electron-withdrawing chlorine atom and the steric effects of the methyl group, which modulate nucleophilic attack at the carbonyl carbon .

Properties

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

IUPAC Name

1-(2-chloro-3-methylphenyl)propan-2-one

InChI

InChI=1S/C10H11ClO/c1-7-4-3-5-9(10(7)11)6-8(2)12/h3-5H,6H2,1-2H3

InChI Key

PUJOLCXHYBLKQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CC(=O)C)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Position and Electronic Effects

  • 1-(3-Methylphenyl)propan-2-one (): Lacks the chlorine atom, leading to reduced electron-withdrawing effects.
  • 1-(5-Chloro-2,3-diiodophenyl)propan-2-one (): Incorporates halogens (Cl, I) at positions 2 and 3, significantly increasing molecular weight (354.95 g/mol) and polarizability. The iodine atoms may facilitate halogen bonding in crystal structures, as observed in SHELX-refined analogs .
  • 1-(3-Chlorophenyl)-2-(methylamino)propan-1-one (): Features an amino group adjacent to the ketone, altering its pharmacological profile. This structural motif is associated with psychoactive properties, highlighting the impact of functional group placement on bioactivity .

Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) Boiling Point (°C) Density (g/cm³)
1-(2-Chloro-3-methylphenyl)propan-2-one* C₁₀H₁₁ClO 182.65 ~297 (Predicted) 1.133 (Predicted)
1-(3-Methylphenyl)propan-2-one C₁₀H₁₂O 148.20 N/A N/A
1-(3-(Chloromethyl)-2-methoxyphenyl)propan-2-one C₁₁H₁₃ClO₂ 212.67 297.1 (Predicted) 1.133 (Predicted)
1-(5-Chloro-2,3-diiodophenyl)propan-2-one C₉H₇ClI₂O 354.95 N/A N/A

*Predicted data based on analogs (e.g., ). Chlorine and methyl groups increase boiling points compared to non-halogenated analogs due to enhanced van der Waals interactions .

Key Routes for Chlorinated Propan-2-one Derivatives

  • Palladium-Catalyzed Arylation (): Used to synthesize 1-(5-chloro-2,3-diiodophenyl)propan-2-one (72% yield), demonstrating regioselective control in domino α-arylation/O-arylation reactions .
  • Microwave-Assisted Cyclization (): Efficient for generating benzofuran derivatives from 1-(4-acetyl-3-hydroxy-phenoxy)propan-2-one (86% yield). Microwave irradiation reduces reaction time compared to traditional heating .
  • Hydrogenation and Condensation (): Employed for diarylheptanoid synthesis, where 1-(triphenylphosphoranylidene)propan-2-one acts as a key intermediate. Yields vary (34–99%) depending on substituent steric effects .

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